molecular formula C16H14N4S B11811054 1-(4-([1,1'-Biphenyl]-4-yl)thiazol-2-yl)guanidine

1-(4-([1,1'-Biphenyl]-4-yl)thiazol-2-yl)guanidine

Katalognummer: B11811054
Molekulargewicht: 294.4 g/mol
InChI-Schlüssel: MSOWAWJFGMWYFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-([1,1'-Biphenyl]-4-yl)thiazol-2-yl)guanidine is a guanidine derivative featuring a thiazole core substituted with a biphenyl group at the 4-position. The guanidine moiety is directly attached to the thiazole ring at the 2-position, conferring unique electronic and steric properties. Its structure combines aromatic rigidity (biphenyl-thiazole) with the hydrogen-bonding capacity of the guanidine group, making it a versatile candidate for drug discovery.

Eigenschaften

Molekularformel

C16H14N4S

Molekulargewicht

294.4 g/mol

IUPAC-Name

2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]guanidine

InChI

InChI=1S/C16H14N4S/c17-15(18)20-16-19-14(10-21-16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H,(H4,17,18,19,20)

InChI-Schlüssel

MSOWAWJFGMWYFL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)N=C(N)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Die Synthese von 1-(4-([1,1’-Biphenyl]-4-yl)thiazol-2-yl)guanidin beinhaltet typischerweise die folgenden Schritte:

Analyse Chemischer Reaktionen

1-(4-([1,1’-Biphenyl]-4-yl)thiazol-2-yl)guanidin unterliegt verschiedenen chemischen Reaktionen, darunter:

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 1-(4-([1,1’-Biphenyl]-4-yl)thiazol-2-yl)guanidin beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Guanidingruppe kann Wasserstoffbrückenbindungen und elektrostatische Wechselwirkungen mit Aminosäureresten in den aktiven Zentren von Enzymen bilden, was zur Inhibition oder Aktivierung der Enzymaktivität führt. Darüber hinaus kann die Biphenylgruppe π-π-Stacking-Wechselwirkungen mit aromatischen Resten eingehen, wodurch die Bindung der Verbindung an ihr Ziel stabilisiert wird.

Wirkmechanismus

The mechanism of action of 1-(4-([1,1’-Biphenyl]-4-yl)thiazol-2-yl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the biphenyl group can engage in π-π stacking interactions with aromatic residues, further stabilizing the compound’s binding to its target .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Guanidine-Thiazole Derivatives

SLC4011540

Structure: SLC4011540 (S)-(2-((3-(4-((4-([1,1′-Biphenyl]-4-yl)thiazol-2-yl)amino)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidin-1-yl)(amino)methaniminium) shares the biphenyl-thiazole-guanidine core but incorporates an additional oxadiazole ring and pyrrolidine moiety . Biological Activity:

  • Inhibits both SphK1 and SphK2 with Ki values of 120 nM and 90 nM , respectively.
  • Reduces cellular sphingosine-1-phosphate (S1P) levels in U937 cells without altering sphingosine levels.
    Key Differences :
  • The pyrrolidine group may enhance solubility and pharmacokinetics.

1-(4-{5-[(1H-Benzimidazol-2-ylamino)methyl]-2-thienyl}-1,3-thiazol-2-yl)guanidine

Structure : This derivative (C16H15N7S2, MW 369.47) replaces the biphenyl group with a thienyl-benzimidazole hybrid .
Functional Features :

  • Higher molecular weight (369.47 vs. ~331.41 for the target compound) may reduce membrane permeability.

2-(1,3-Benzothiazol-2-yl)guanidine

Structure : A simpler analog lacking the biphenyl group, featuring a fused benzothiazole-guanidine system .
Physicochemical Properties :

  • Forms hydrogen-bonded dimers and 1D chains via N–H⋯N interactions, influencing crystallinity and solubility.
  • Planar geometry (r.m.s. deviation 0.025 Å in one molecule) contrasts with the non-planar biphenyl-thiazole-guanidine, which may exhibit greater conformational flexibility . Synthetic Utility: Primarily used as an intermediate for heterocyclic synthesis, highlighting the biphenyl derivative’s advancement toward targeted bioactivity .

Tabulated Comparison of Key Properties

Compound Molecular Formula Molecular Weight Key Functional Groups Biological Target Notable Activity/Feature
1-(4-([1,1'-Biphenyl]-4-yl)thiazol-2-yl)guanidine C16H14N4S ~331.41 Biphenyl, thiazole, guanidine SphK1/2 (predicted) High lipophilicity, cell permeability
SLC4011540 C28H27N7OS 521.63 Oxadiazole, pyrrolidine SphK1/2 Dual SphK1/2 inhibition (Ki < 120 nM)
1-(4-{5-[(1H-Benzimidazol-2-ylamino)methyl]-2-thienyl}-1,3-thiazol-2-yl)guanidine C16H15N7S2 369.47 Benzimidazole, thienyl Not specified DNA/protein interaction potential
2-(1,3-Benzothiazol-2-yl)guanidine C8H8N4S 192.24 Benzothiazole, guanidine Synthetic intermediate Crystalline hydrogen-bonding networks

Mechanistic and Structural Insights

  • Biphenyl vs. Benzothiazole/Thienyl : The biphenyl group in the target compound enhances aromatic stacking and hydrophobic interactions, likely improving binding to hydrophobic enzyme pockets compared to smaller analogs .
  • Guanidine Positioning : The 2-position of the thiazole ring optimizes hydrogen bonding with catalytic residues (e.g., in SphKs), a feature shared with SLC4011540 but absent in simpler benzothiazole derivatives .
  • Electron-Deficient Systems: The oxadiazole in SLC4011540 and thiazole in the target compound create electron-deficient regions, facilitating interactions with nucleophilic amino acids in target proteins .

Biologische Aktivität

1-(4-([1,1'-Biphenyl]-4-yl)thiazol-2-yl)guanidine is a compound of interest due to its potential biological activities. The thiazole and guanidine moieties contribute to its pharmacological properties, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, drawing from diverse research findings and case studies.

Chemical Structure

The compound is characterized by the following structure:

C14H13N3S\text{C}_{14}\text{H}_{13}\text{N}_{3}\text{S}

It consists of a biphenyl group attached to a thiazole ring and a guanidine functional group, which are known to enhance biological interactions.

Antitumor Activity

Research indicates that derivatives of thiazole compounds exhibit significant antitumor properties. For instance, studies have shown that certain thiazole derivatives can inhibit cancer cell proliferation effectively. In one study, the compound demonstrated a GI50 (growth inhibition 50%) value of 25.1 μM against various cancer cell lines, indicating its potential as an anticancer agent .

Antibacterial Properties

The antibacterial activity of thiazole derivatives has also been documented. Compounds similar to this compound showed inhibition against key bacterial strains such as Staphylococcus aureus and Escherichia coli. Specifically, some thiazole compounds exhibited IC50 values as low as 0.012 μg/mL against bacterial DNA gyrase, demonstrating potent antibacterial effects .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Studies suggest that thiazole compounds may act as inhibitors of topoisomerases, enzymes critical for DNA replication and transcription. This inhibition can lead to apoptosis in cancer cells and reduced bacterial growth .

Study 1: Anticancer Activity

In a recent investigation, a series of thiazole-based compounds were synthesized and tested for their anticancer properties. The study highlighted that modifications in the biphenyl and thiazole structures significantly influenced their activity against various cancer cell lines. The most effective derivative showed selective cytotoxicity with minimal effects on normal cells .

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of thiazole derivatives against resistant strains of bacteria. The findings revealed that certain modifications enhanced the activity against Staphylococcus aureus, with notable reductions in MIC (minimum inhibitory concentration) values compared to standard antibiotics .

Data Summary

Activity Target IC50/EC50 Reference
AntitumorVarious cancer cell lines25.1 μM
AntibacterialStaphylococcus aureus0.012 μg/mL
Topoisomerase InhibitionDNA replicationSpecific IC50 values

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.